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A novel investigational candidate, a CD8-targeted fusosome designated SG299, has
demonstrated significant preclinical efficacy in controlling tumor growth in in vivo models. This
guide provides a comparative overview of its performance, supported by experimental data, to
inform researchers, scientists, and drug development professionals in the field of CAR T-cell
therapy.

Recent preclinical studies have highlighted the potential of a self-inactivating lentiviral vector
(SIN) approach for in vivo CAR T-cell generation. This technology utilizes a fusosome that
specifically targets CD8+ T-cells, delivering a transgene for a CD19-directed chimeric antigen
receptor (CAR). The following sections detail the in vivo performance of a representative
CD8/CD19CAR fusosome, comparable to SG299, in a humanized mouse model of cancer.

Comparative In Vivo Efficacy

The anti-tumor efficacy of the CD8/CD19CAR fusosome was evaluated in an immunodeficient
NSG mouse model engrafted with human CD19-positive NALM6 tumor cells and human
peripheral blood mononuclear cells (PBMCs). The study compared two delivery methods: direct
intravenous (1V) administration and an ex vivo exposure method mimicking extracorporeal
delivery (ECD).

Key findings from the in vivo studies include:
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Significant Tumor Control: Both direct IV and ECD routes of administration resulted in
statistically significant control of NALM6 tumor growth over a 28-day period.

Dose-Dependent Response: The level of tumor control and the in vivo generation of CAR T-
cells were found to be dose-dependent.

Specific CAR T-Cell Generation: The generated CAR T-cells were exclusively CD8+, with no
CD4+ CAR T-cells observed. The peak CAR T-cell response was noted at day 14.

Improved Morbidity and Mortality: All mice treated with the fusosome showed protection from
morbidity and mortality, as indicated by reduced weight loss and improved survival compared

to control groups.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the preclinical in vivo
efficacy studies.

Direct Intravenous Ex Vivo Exposure Control Group
Parameter ) )
(IV) Delivery (ECD) Delivery (Tumor Only)
Statistically significant  Statistically significant
Tumor Growth Uncontrolled growth
control control
Peak CAR T-cell )
Day 14 Day 14 Not Applicable
Response
CAR T-cell Phenotype = CD8+ specific CD8+ specific Not Applicable
Survival Significantly improved  Significantly improved  Poor
Weight Loss Reduced Reduced Significant

Experimental Protocols

A detailed methodology was employed for the key in vivo experiments to ensure robustness
and reproducibility of the findings.

In Vivo Tumor Model:
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¢ Animal Model: Immunodeficient NSG mice were used.

o Tumor Cell Line: NALM6 tumor cells expressing firefly luciferase (5E5 cells/mouse) were
administered intravenously on day -4 to establish the tumor model.

e Humanization: Human PBMCs (1E7 cells/mouse) were injected intravenously on day -1 to
create a humanized immune system environment.

Fusosome Administration:

o Direct IV Delivery: CD8/CD19CAR fusosome (1E7 IU/mouse) was injected intravenously on
day O.

o ECD Delivery: PBMCs were incubated with the CD8/CD19CAR fusosome for 1 hour, and the
mixture of cells and fusosomes was injected intravenously on day 1.

Efficacy Monitoring:

e Tumor Burden: Tumor growth was monitored over a 28-day period using bioluminescence
imaging.

o Pharmacokinetics: The kinetics of fusosome-induced CAR T-cells and NALM®6 tumor cells in
peripheral blood were analyzed by flow cytometry.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy study.
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Model Setup

Day -4: Engraft NSG mice
with NALM6 tumor cells (1V)

:

Day -1: Engraft mice
with human PBMCs (IV)

Di;act IV Arm ECD Arm
Day 0: Direct IV injection Day 1: IV injection of PBMCs
of CD8/CD19CAR fusosome pre-incubated with fusosome

Monitoring & {Analysis

Monitor tumor growth via e Analyze CAR T-cell & tumor cell
bioluminescence imaging (Days 0-28) | kinetics via flow cytometry
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Caption: Workflow of the in vivo preclinical efficacy study.

Signaling Pathway for CAR T-Cell Activation

The underlying mechanism of action involves the specific recognition of the CD19 antigen on
tumor cells by the CAR, leading to T-cell activation and subsequent tumor cell lysis.
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Caption: Simplified signaling pathway of CAR T-cell activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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